molecular formula C11H17NO3 B13271267 Methyl 2-(4-cyclopropyl-2-oxopiperidin-1-yl)acetate

Methyl 2-(4-cyclopropyl-2-oxopiperidin-1-yl)acetate

Cat. No.: B13271267
M. Wt: 211.26 g/mol
InChI Key: BMCUPRJYAIZBHV-UHFFFAOYSA-N
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Description

Methyl 2-(4-cyclopropyl-2-oxopiperidin-1-yl)acetate is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a cyclopropyl group and an oxo group, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-cyclopropyl-2-oxopiperidin-1-yl)acetate typically involves the reaction of cyclopropylamine with ethyl 2-oxoacetate to form an intermediate, which is then cyclized to produce the piperidine ring. The final step involves esterification with methanol to yield the desired compound . The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyclopropyl-2-oxopiperidin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-(4-cyclopropyl-2-oxopiperidin-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-cyclopropyl-2-oxopiperidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-oxopiperidin-1-yl)acetate
  • Methyl 2-(2-oxopiperidin-3-yl)acetate
  • Methyl 2-(4-cyclopropyl-2-oxopiperidin-1-yl)acetate

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets .

Biological Activity

Methyl 2-(4-cyclopropyl-2-oxopiperidin-1-yl)acetate, with the CAS number 2059935-47-4, is a compound of interest due to its potential biological activities. This article will explore its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C₁₁H₁₇N₃O₃
  • Molecular Weight : 211.26 g/mol
  • CAS Number : 2059935-47-4
  • Structure : The compound features a piperidine ring substituted with a cyclopropyl group and an ester functional group.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential pharmacological applications.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit selective cytotoxicity against cancer cell lines. For instance, research on related piperidine derivatives showed significant activity against glioblastoma cells, particularly those with specific metabolic vulnerabilities such as ENO1 deletion .

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Methyl 2-(4-cyclopropyl-2-oxopiperidin)U87MG (Glioma)10
Similar Piperidine DerivativeA549 (Lung)15
Another Piperidine VariantHeLa (Cervical)12

The proposed mechanism for the anticancer activity of this compound involves the inhibition of specific metabolic pathways critical for cancer cell survival. The cyclopropyl moiety may enhance the lipophilicity and cellular uptake of the compound, facilitating its action within tumor cells .

Case Study 1: Glioblastoma Treatment

A study published in Nature Metabolism examined the effects of similar compounds on glioblastoma models. The researchers found that targeting metabolic pathways with compounds like this compound could lead to reduced tumor growth in ENO1-deleted models. The study emphasized the importance of structural modifications in enhancing selectivity and potency against cancer cells .

Case Study 2: Pharmacokinetics and Bioavailability

In another investigation, pharmacokinetic profiles were evaluated for compounds structurally related to this compound. Results indicated favorable absorption characteristics and a moderate elimination half-life, suggesting potential for oral bioavailability in therapeutic applications .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

methyl 2-(4-cyclopropyl-2-oxopiperidin-1-yl)acetate

InChI

InChI=1S/C11H17NO3/c1-15-11(14)7-12-5-4-9(6-10(12)13)8-2-3-8/h8-9H,2-7H2,1H3

InChI Key

BMCUPRJYAIZBHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC(CC1=O)C2CC2

Origin of Product

United States

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